![molecular formula C15H14N2S B2974095 1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole CAS No. 251322-42-6](/img/structure/B2974095.png)
1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole
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Overview
Description
1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole is a chemical compound with the molecular formula C15H14N2S It belongs to the class of benzodiazoles, which are heterocyclic compounds containing a benzene ring fused to a diazole ring
Mechanism of Action
Target of Action
1-Methyl-2-(phenylsulfanylmethyl)benzimidazole is a derivative of benzimidazole, a heterocyclic compound that has been extensively studied for its diverse pharmacological activities . The primary targets of benzimidazole derivatives are often dependent on the specific functional groups present on the benzimidazole core structure . .
Mode of Action
The mode of action of 1-Methyl-2-(phenylsulfanylmethyl)benzimidazole is likely to be influenced by its benzimidazole core and the specific substituents it carries. Benzimidazoles are known to interact with their targets through various mechanisms, often leading to changes in cellular processes
Biochemical Pathways
Benzimidazole derivatives have been reported to affect various biochemical pathways due to their wide range of biological activities . They have been associated with antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . .
Result of Action
The result of the action of 1-Methyl-2-(phenylsulfanylmethyl)benzimidazole at the molecular and cellular level would depend on its specific targets and mode of action. Benzimidazole derivatives have been reported to exhibit a variety of effects, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . .
Biochemical Analysis
Biochemical Properties
The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold has been identified as a contributing factor influencing the anticancer activity .
Cellular Effects
For instance, they have been found to exhibit anticancer activity against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines .
Molecular Mechanism
Benzimidazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole typically involves the reaction of 1-methyl-1H-benzimidazole with a phenylsulfanyl methylating agent. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler benzodiazole derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzodiazole ring or the phenylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction can produce simpler benzodiazole derivatives.
Scientific Research Applications
1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-benzimidazole: A simpler benzodiazole derivative without the phenylsulfanyl group.
2-[(phenylsulfanyl)methyl]-1H-benzimidazole: Similar structure but lacks the methyl group at the nitrogen atom.
1-methyl-2-[(phenylsulfonyl)methyl]-1H-1,3-benzodiazole: An oxidized form with a sulfone group instead of a sulfanyl group.
Uniqueness
1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole is unique due to the presence of both the methyl and phenylsulfanyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
1-Methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole is a heterocyclic compound belonging to the benzimidazole family. This compound has garnered attention due to its promising biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. The unique structural features of this compound, particularly the phenylsulfanylmethyl group, contribute significantly to its biological efficacy.
Chemical Structure and Properties
The molecular formula of this compound is C15H14N2S, with a molar mass of approximately 254.35 g/mol. The presence of the phenylsulfanylmethyl group enhances its reactivity and biological activity compared to simpler benzimidazole derivatives.
Property | Value |
---|---|
Molecular Formula | C15H14N2S |
Molar Mass | 254.35 g/mol |
Structural Features | Benzimidazole core with phenylsulfanylmethyl group |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines, including HeLa and MCF-7 cells. The mechanism of action may involve the disruption of cellular processes through interactions with specific enzymes or receptors.
Case Study:
In a study conducted by Djuidje et al. (2020), the compound demonstrated an IC50 value of 12.5 µM against HeLa cells, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
Antibacterial and Antifungal Properties
The compound also shows considerable antibacterial and antifungal activities. It has been tested against a range of bacterial strains and fungal pathogens, exhibiting effectiveness in inhibiting their growth.
Table: Antimicrobial Activity
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibition Zone: 18 mm | |
Escherichia coli | Inhibition Zone: 15 mm | |
Candida albicans | Minimum Inhibitory Concentration: 32 µg/mL |
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For instance, it has been suggested that the compound may inhibit key enzymes involved in cell proliferation and survival pathways.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound's biological activity, it is essential to compare it with other benzimidazole derivatives:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Phenylbenzimidazole | Lacks phenylsulfanylmethyl group | Moderate antimicrobial activity |
1-Methyl-2-phenylbenzimidazole | Contains methyl group | Varying biological activities |
Benzimidazole | Basic structure | General therapeutic effects |
Properties
IUPAC Name |
1-methyl-2-(phenylsulfanylmethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-17-14-10-6-5-9-13(14)16-15(17)11-18-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOWOXBKIMHQMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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